molecular formula C18H17BrF3NO2 B2686712 3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide CAS No. 1795299-24-9

3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Cat. No. B2686712
M. Wt: 416.238
InChI Key: JQQXPYYVIOYNNT-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a chemical compound that is commonly used in scientific research. This compound has a complex structure and is synthesized using specific methods. The compound has been studied extensively in the scientific community, and its mechanism of action and biochemical and physiological effects are well understood.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Study on S-1, a Related Compound : A study explored the pharmacokinetics and metabolism of S-1, a compound related to 3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide, in rats. This research is part of preclinical development and helps in understanding the structure-activation relationships for selective androgen receptor modulators (SARMs) action (Wu et al., 2006).

Chemical Reactivity

  • Deprotonation of β-Bromopropionanilides : The reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases was studied. This research is significant for selectively obtaining β-lactams and acrylanilides from similar molecules, both of which have notable biological activities (Pandolfi et al., 2019).

Fluorescent ATRP Initiator

  • Synthesis and Molecular Structure Analysis : A study focused on the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a related compound, and analyzed its potential as an efficient fluorescent Atom Transfer Radical Polymerization (ATRP) initiator (Kulai & Mallet-Ladeira, 2016).

Environmental Behavior of Related Compounds

  • Behavior of Propargyl Bromide : A study on propargyl bromide, a soil fumigant and a molecule structurally related to 3-(2-bromophenyl)propanamide, was conducted. It focused on the compound's solubility, vapor density, adsorption, degradation, and environmental safety (Yates & Gan, 1998).

Molecular Synthesis

  • Synthesis of 4-Bromo-4' Hydroxybiphenyl : Research on the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate for liquid crystal display materials, provides insights into the bromination process and yield optimization, which can be relevant to the synthesis of related compounds like 3-(2-bromophenyl)propanamide (Ren Guo-du, 2001).

properties

IUPAC Name

3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrF3NO2/c19-15-9-5-4-6-13(15)10-11-16(24)23-12-17(25,18(20,21)22)14-7-2-1-3-8-14/h1-9,25H,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQXPYYVIOYNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

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